Cas no 89020-33-7 (4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)-)

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)- structure
89020-33-7 structure
Product Name:4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)-
CAS No:89020-33-7
MF:C28H32O9
MW:512.548289299011
CID:721312
PubChem ID:160306
Update Time:2025-04-19

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)- Chemical and Physical Properties

Names and Identifiers

    • 4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)-
    • 4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimetho
    • territrem C
    • CHEMBL3632858
    • 4H,11H-Naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione, 4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-, (4aR-(4a-alpha,6a-beta,12a-alpha,12b-beta))-
    • 89020-33-7
    • BDBM50130204
    • NS00075491
    • SCHEMBL24210601
    • DTXSID60897216
    • 4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione
    • Inchi: 1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1
    • InChI Key: FTTNXWIFPFEOQT-JUDWXZBOSA-N
    • SMILES: O1C2C=C(C3C=C(C(=C(C=3)OC)O)OC)OC(C=2C[C@]2([C@@]1(C)CC[C@]1(C(C)(C)C=CC([C@@]12C)=O)O)O)=O

Computed Properties

  • Exact Mass: 512.204633
  • Monoisotopic Mass: 512.204633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 3
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 132

Experimental Properties

  • Density: 1.41
  • Boiling Point: 713.8°C at 760 mmHg
  • Flash Point: 236.9°C
  • Refractive Index: 1.642

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)- Pricemore >>

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4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-4,4,6a,12b-tetramethyl-,(4aR,6aR,12aS,12bS)- Related Literature

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